Furaneol

Overview

Description

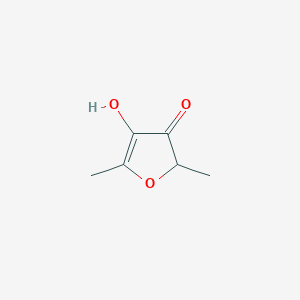

Furaneol is a natural compound with oxygen atoms in ketone, hydroxyl, and ether functional groups . It is primarily associated with the odor of strawberries, but it is also found in food crops as diverse as pineapple, tomato, and buckwheat . Furaneol was first identified in 1965 as a constituent of strawberry and pineapple .

Synthesis Analysis

Furaneol is one of several products from the dehydration of glucose . Its immediate biosynthetic precursor is the glucoside, derived from dehydration of sucrose . An ETHYLENE RESPONSE FACTOR-MYB Transcription Complex regulates Furaneol biosynthesis by activating QUINONE OXIDOREDUCTASE Expression in Strawberry .

Molecular Structure Analysis

Furaneol has a molecular formula of C6H8O3 . It has an average mass of 128.126 Da and a Monoisotopic mass of 128.047348 Da .

Chemical Reactions Analysis

Furaneol is formed via multiple pathways. These pathways involve the Maillard reaction, chemical hydrolysis, enzymatic release of bound furaneol, and biosynthesis from the Maillard products .

Physical And Chemical Properties Analysis

Furaneol appears as a white to light yellow crystal or powder-like solid . It has a strong caramel flavor, aroma is fruity, fragrant coke, caramel and pineapple-like aroma . It has a melting point of 73-77 º C (lit.) .

Scientific Research Applications

Food Science and Food Processing Industry

Furaneol is an aroma compound that occurs naturally in foods and is used as an artificial flavor . It has a sweet, caramel-like, fruity smell that is believed to be associated with a planar enol-oxo group of cyclic dicarbonyl compounds . Furaneol has been detected in wines , coffee , fruits like strawberry, raspberry or pineapple , and tomatoes . It is also formed during the heat processing of sugar-containing products . Detection of furaneol is required in food analysis. It can also be used in the food industry, for example, for wine origin recognition and control of brandy age , or process control during food and beverage production .

Biosensor Development

Furaneol is widely used in the development of biosensors. For instance, disposable flexible and screen printed electrochemical aptasensors modified with Carbon Nanotubes (CNTs) or Silver Nanoparticles (AgNPs) have been developed for the detection of Furaneol . These biosensors provide a cheap and reliable alternative measurement device .

Aptamer Selection

The Capture-SELEX protocol was applied for the selection of an aptamer binding to Furaneol . Eight aptamer candidates were screened for their ability to bind to Furaneol, using three different methods . One of the candidates was further characterized as an aptamer .

Flavoring Agent

Furaneol is an important flavoring agent, which can be naturally found in different products, such as strawberries or thermally processed foods . It significantly contributes to the aroma and taste of many natural products and thermally-processed foods .

Physiological Properties

Furaneol has specific physiological properties, such as anti-infective activity (is capable of inhibiting the spread of infectious organisms or killing infectious organisms) during microbial infections in humans, protection of human erythrocyte membranes and lipoproteins against iron-induced oxidative modifications, as well as inhibition of hyperpigmentation .

Wine Fermentation

During fermentation, the Furaneol content increases more than 6.3–9.3 times compared with the content after grape juice concentration . It reaches over 84 mg/L in the approximately 45 days fermentations .

Mechanism of Action

- Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) is an aroma compound naturally occurring in foods and used as an artificial flavor. Its primary targets are sensory receptors in the olfactory system, specifically those responsible for detecting sweet, caramel-like, fruity smells .

- The resulting changes include altered neural firing patterns, which contribute to the perception of the characteristic sweet and fruity aroma .

- Furaneol affects several biochemical pathways related to flavor perception:

- Impact on Bioavailability : Its bioavailability depends on factors like solubility, stability, and metabolism .

- Cellular effects include altered membrane potential and increased neural firing rates, leading to the perception of flavor and aroma .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

With the advent of synthetic biology techniques, more and more food and its ingredients will be synthesized by engineering cellular metabolic pathways . Furaneol content can be used as an important indicator of wine quality, and could be controlled by controlling the grape quality, grape juice concentration, fermentation, and wine storage .

properties

IUPAC Name |

4-hydroxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXVXBDKKUCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041517 | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |

| Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-Furaneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol) | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.3 (Air = 1) | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.008 mm Hg at 25 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Furaneol | |

Color/Form |

Beige powder, Colorless crystals | |

CAS RN |

3658-77-3 | |

| Record name | Furaneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,5-dimethylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLHYDROXY FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77-79 °C, 77 - 78 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Furaneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

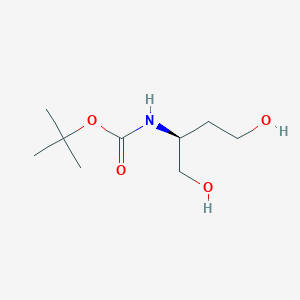

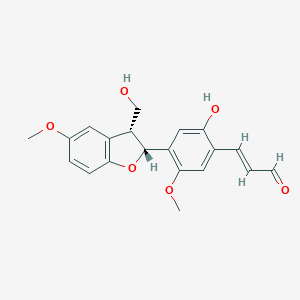

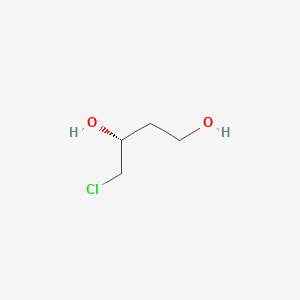

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is furaneol and what is it known for?

A1: Furaneol, chemically known as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a natural organic compound recognized for its potent, sweet, caramel-like aroma. [, ] It's found in various fruits like strawberries and pineapples, as well as in processed foods where it contributes significantly to their flavor profile. [, , ]

Q2: What is the molecular formula and weight of furaneol?

A2: The molecular formula of furaneol is C6H8O3, and its molecular weight is 128.13 g/mol. []

Q3: How is furaneol formed?

A3: Furaneol can be formed through several pathways:

- Naturally: In fruits like strawberries, it’s biosynthesized from precursors like D-fructose and D-fructose 6-phosphate. []

- Maillard Reaction: It's a common product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during heating, contributing to the flavor and aroma of cooked foods. [, ]

- Chemical Synthesis: One method involves using methylglyoxal as a starting material, undergoing a coupling reaction followed by cyclization to produce furaneol. []

- Enzymatic Synthesis: Furaneol can be produced from 6-deoxyhexoses through enzymatic pathways involving aldolase and triosephosphate isomerase. [, ]

Q4: How is furaneol detected and quantified in food samples?

A4: Several methods are employed for detecting and quantifying furaneol:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for precise quantification of furaneol in complex mixtures like food extracts. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a stationary phase, and a UV detector can be used for quantification. This method has been successfully applied to analyze furaneol and its derivatives in strawberries. [, ]

- Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the extraction of volatile compounds from the headspace of a sample onto a fiber coated with a suitable sorbent. The extracted compounds are then analyzed by gas chromatography. [, ]

Q5: Does the concentration of furaneol vary in different strawberry varieties?

A5: Yes, the concentration of furaneol and its derivatives (like mesifurane and furaneol glucoside) can vary significantly between different strawberry varieties. [, , ] For example, the Oso Grande variety has been reported to have the highest furaneol content at the overripe stage. []

Q6: How does furaneol contribute to the aroma of strawberries?

A6: Furaneol has a very low odor threshold in strawberries, meaning even trace amounts can be perceived. [, ] This contributes significantly to the characteristic sweet, fruity, and slightly caramel-like aroma of ripe strawberries. [, ]

Q7: How does the concentration of furaneol change during strawberry ripening and storage?

A7: The concentration of furaneol generally increases during strawberry ripening, reaching its peak at the overripe stage. [, , ] During storage, particularly at higher temperatures, the concentration of furaneol and its derivatives can fluctuate. For example, mesifurane and furaneol glucoside levels might increase while free furaneol decreases. []

Q8: Is furaneol found in other fruits besides strawberries?

A8: Yes, furaneol is also found in other fruits like pineapple, raspberry, and mango, contributing to their characteristic aromas. []

Q9: How is furaneol used in the food industry?

A9: Furaneol is a valuable flavoring agent in the food industry due to its potent and pleasant aroma. It’s used to enhance the flavor of:

- Processed Foods: It's added to various processed foods like candies, beverages, and baked goods to impart a sweet, caramel-like flavor profile. [, , ]

Q10: Are there any safety concerns regarding the use of furaneol in food?

A10: While furaneol is generally recognized as safe for consumption, specific regulations regarding its use as a food additive may vary depending on local regulations. []

Q11: How is furaneol biosynthesized in strawberries?

A11: In strawberries, furaneol biosynthesis involves an enzyme called quinone oxidoreductase (FaQR) which catalyzes the final step in its production. [] This enzyme is regulated at the transcriptional level by a complex consisting of an ethylene response factor (FaERF#9) and an MYB transcription factor (FaMYB98). [] This complex directly binds to the FaQR promoter and activates its transcription, leading to increased furaneol biosynthesis during ripening. []

Q12: Can the biosynthesis of furaneol in strawberries be influenced by external factors?

A12: Yes, factors like ethylene treatment have been shown to influence furaneol biosynthesis in strawberries. Studies indicate that pre-climacteric ethylene treatment accelerates ripening and leads to an early increase in furaneol production. []

Q13: What is the role of furaneol O-methyltransferase in fruits like strawberries and mangoes?

A13: Furaneol O-methyltransferase is an enzyme that catalyzes the methylation of furaneol to produce mesifuran, another important flavor compound. [, ] This enzyme has been isolated and characterized from both strawberries and mangoes, indicating its role in diversifying the flavor profiles of these fruits. [, ]

Q14: Can furaneol be used for applications beyond flavoring?

A14: Research suggests that furaneol might possess other potential properties:

- Antimicrobial Activity: Studies have shown that furaneol exhibits a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, highlighting its potential as a therapeutic agent. []

- Dental Applications: Experimental light-cured antibacterial dental cements containing furaneol have been developed, demonstrating its potential in dental materials. []

Q15: Are there any analytical challenges associated with furaneol analysis?

A15: Yes, analyzing furaneol in complex matrices like strawberries can be challenging due to its:

- High Polarity: Its polar nature makes it challenging to extract and analyze using conventional methods. [, ]

- Matrix Interactions: Furaneol can strongly interact with components of the food matrix, making its extraction and accurate quantification difficult. []

Q16: Have any sensors been developed for specific detection of furaneol?

A16: Yes, researchers have developed:

- Molecularly Imprinted Polymer (MIP)-based Sensors: These sensors utilize MIPs that can selectively bind to furaneol, allowing for its detection in complex mixtures like strawberry samples. [, ]

- Aptamer-based Sensors: Aptamers, single-stranded DNA or RNA molecules that bind specifically to a target molecule, have been developed against furaneol. These aptamers have been used to develop sensors for detecting furaneol in various applications, including food analysis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)

![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)